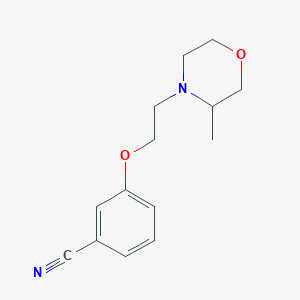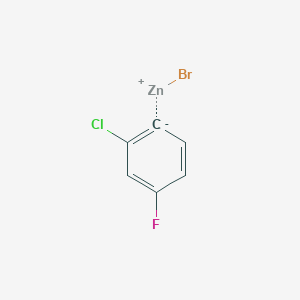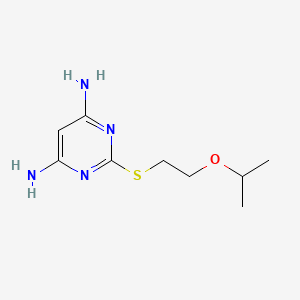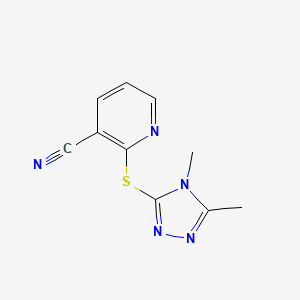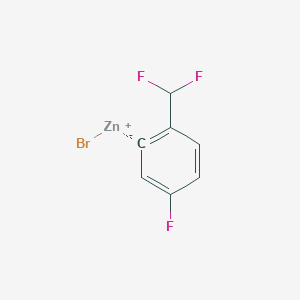
(2-(Difluoromethyl)-5-fluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to introduce difluoromethyl groups into aromatic compounds, which can significantly alter the biological activity and properties of the resulting molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide typically involves the reaction of 2-(difluoromethyl)-5-fluorobromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.50 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and reactors helps in maintaining the quality and scalability of the production process.
化学反应分析
Types of Reactions
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides or vinyl halides.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include difluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
Chemistry
In chemistry, this compound is used to introduce difluoromethyl groups into aromatic rings, which can enhance the stability and lipophilicity of the resulting molecules. This modification is crucial in the development of new drugs and agrochemicals.
Biology and Medicine
In biological and medicinal research, (2-(difluoromethyl)-5-fluorophenyl)zinc bromide is used to synthesize compounds with potential therapeutic properties. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups makes it a valuable tool in the production of compounds with enhanced properties.
作用机制
The mechanism of action of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide involves the transfer of the difluoromethyl group to an aromatic substrate. This process is typically facilitated by a palladium catalyst, which activates the zinc reagent and promotes the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific substrate and reaction conditions used.
相似化合物的比较
Similar Compounds
(2-(Difluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the additional fluorine atom on the aromatic ring.
(2-(Trifluoromethyl)phenyl)zinc bromide: Contains an additional fluorine atom, making it more electron-withdrawing.
(2-(Difluoromethyl)-4-fluorophenyl)zinc bromide: Similar structure with the fluorine atom in a different position on the aromatic ring.
Uniqueness
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide is unique due to its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both difluoromethyl and fluorine groups can significantly influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
属性
分子式 |
C7H4BrF3Zn |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(difluoromethyl)-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9)10;;/h1,3-4,7H;1H;/q-1;;+2/p-1 |
InChI 键 |
UAOCDXHFCSFSGE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=[C-]C=C1F)C(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


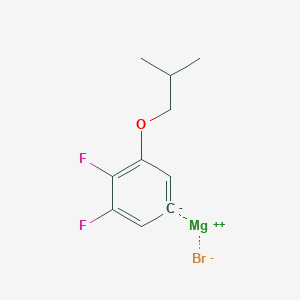



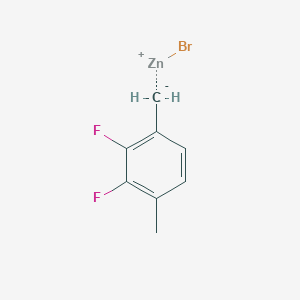
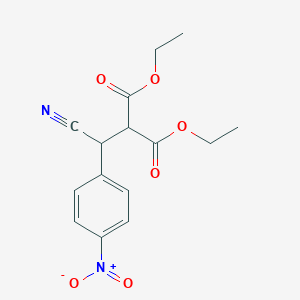
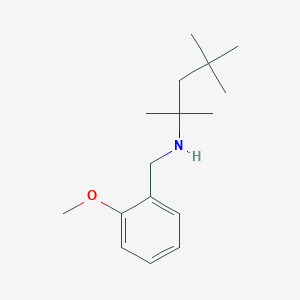
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

